6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound belonging to the class of imidazo[2,1-b][1,3,4]thiadiazoles. This compound is characterized by its unique structure that incorporates both nitro and chloro substituents, which contribute to its biological activity. The imidazo[2,1-b][1,3,4]thiadiazole framework has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including infectious diseases and cancer.
6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole is classified as a nitroimidazole and thiadiazole derivative. Its structural classification allows it to participate in various chemical reactions typical of heterocyclic compounds.
The synthesis of 6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole can be achieved through several established methods that involve the cyclization of thiosemicarbazides. A common approach involves the acylation of thiosemicarbazides followed by dehydration using strong acids such as sulfuric acid or phosphoric acid .
Technical Details:
The molecular structure of 6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole features:
The molecular formula is , and its molecular weight is approximately 206.65 g/mol. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups influences its electronic properties and reactivity.
6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions typical for nitroimidazole compounds:
Technical Details:
The mechanism of action for compounds like 6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole primarily involves:
Studies have demonstrated that derivatives exhibit potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations as low as 3.125 μg/mL for some derivatives .
Relevant Data:
The melting point and boiling point data are essential for practical applications but may vary based on purity and specific synthesis methods employed.
6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole has several notable applications:
The imidazo[2,1-b][1,3,4]thiadiazole scaffold emerged in the 1950s as a fused heterocyclic system combining imidazole and 1,3,4-thiadiazole rings [1]. This bifunctional architecture exhibits intrinsic bioactivity due to its planar, electron-rich structure, which facilitates interactions with biological targets. Early research focused on derivatives with simple alkyl/aryl substitutions, revealing broad-spectrum biological properties including antimicrobial and diuretic activities [1] [9]. By the 1980s, systematic structure-activity relationship studies began exploring substitutions at the C-2, C-5, and C-6 positions, leading to optimized derivatives with enhanced potency [6]. The 2000s witnessed targeted drug design leveraging this scaffold, particularly for anticancer and enzyme inhibition applications. For example, tubulin polymerization inhibitors featuring imidazothiadiazole cores demonstrated IC50 values below 1 μM [5], while Src homology region 2 domain-containing phosphatase-2 (SHP2) inhibitors incorporated this scaffold for allosteric modulation [2].
Table 1: Key Milestones in Imidazo[2,1-b][1,3,4]thiadiazole Drug Discovery
Time Period | Development Focus | Representative Advancements |
---|---|---|
1950–1979 | Scaffold discovery & preliminary screening | Identification of core antimicrobial/antifungal activities |
1980–1999 | Structure-activity relationship exploration | Optimization of substitutions at C-2/C-5/C-6 for enhanced bioactivity |
2000–Present | Target-specific drug design | Tubulin inhibitors (e.g., compound 7), SHP2 inhibitors (e.g., 4q), hybrid anticancer agents |
Recent innovations include fluorescent derivatives like compound 4q (imidazo[2,1-b][1,3,4]thiadiazole derivative), which serves dual functions as a SHP2 inhibitor (IC50 = 2.89 ± 1.60 μM) and a cellular imaging probe due to its green emission in zebrafish models [2]. Hybrid molecules combining imidazothiadiazole with benzimidazole (e.g., compound 5aa) or indole moieties exhibit nanomolar potency against drug-resistant cancers [3] [4].
Chloro and nitro substituents critically influence the electronic and steric properties of imidazo[2,1-b][1,3,4]thiadiazoles. The chloro group at C-6 enhances:
The nitro group at C-5 exerts strong electron-withdrawing effects, reducing the heterocycle’s LUMO energy by 1.2–1.8 eV. This promotes:
Table 2: Bioactivity Modulation by Substituents in Imidazo[2,1-b][1,3,4]thiadiazoles
Substituent Position | Electronic Effects | Biological Consequences | Examples |
---|---|---|---|
C-6 Chloro | σp = +0.23 (moderate electron-withdrawal) | Enhanced tubulin binding; Antiproliferative activity against pancreatic cancer (IC50: 1.5–7.9 μM) [4] [5] | Compound 7 in [5] |
C-5 Nitro | σp = +0.78 (strong electron-withdrawal) | HDAC7 inhibition (docking score: −9.2 kcal/mol); DNA damage induction [7] | Compound 3c in [7] |
C-2 Methyl | σp = −0.17 (electron donation) | Metabolic stabilization; Reduced cytotoxicity in normal cells [4] | Compound 14k in [4] |
Molecular modeling confirms that 6-chloro-5-nitro substitution induces a dipole moment shift (Δμ = 2.1–2.5 D), strengthening binding to the colchicine site of tubulin via Asn101 and Thr179 residues [5] [7].
6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole exemplifies strategic substituent integration to optimize pharmacodynamics. The methyl group at C-2 provides metabolic stability by shielding the ring from oxidative degradation, while the C-6 chloro and C-5 nitro groups synergistically enhance target engagement. This compound demonstrates:
Table 3: Pharmacological Profile of 6-Chloro-2-methyl-5-nitro Derivatives
Biological Activity | Mechanistic Insights | Experimental Models | Reference |
---|---|---|---|
Anticancer | Tubulin polymerization inhibition (IC50 = 0.15 μM); G2/M phase arrest | MV4–11 leukemia cells; S180 sarcoma xenografts | [4] [5] |
Epigenetic regulation | HDAC7 active site binding; p21/p27 upregulation | MCF-7 breast cancer cells | [7] |
Antimicrobial | FabH enzyme inhibition; impaired fatty acid biosynthesis | Staphylococcus epidermidis; Klebsiella pneumoniae | [7] [9] |
Molecular dynamics simulations confirm stable binding (RMSD < 2.0 Å over 100 ns) between this derivative and HDAC7, primarily mediated by nitro group coordination to Zn2+ in the catalytic pocket and chloro group insertion into a hydrophobic subpocket [7]. Hybrid derivatives incorporating this core show enhanced activity against multidrug-resistant cancers, validating its role as a versatile pharmacophore for oncology and infectious disease pipelines [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7